molecular formula C20H23N3O2 B2404074 (E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide CAS No. 2411337-12-5

(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide

Cat. No. B2404074
CAS RN: 2411337-12-5
M. Wt: 337.423
InChI Key: SUXAUBNFBBPHEL-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide, also known as DAPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPH is a synthetic compound that belongs to the class of N-acylated amino acid derivatives. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for use in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of proteases, which are involved in the breakdown of proteins. It has also been shown to inhibit the activity of kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, this compound has been shown to have anti-viral effects, inhibiting the replication of various viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide in lab experiments is its ability to easily penetrate cell membranes. This makes it an ideal candidate for studying intracellular processes. Additionally, this compound is a small molecule that can be easily synthesized in high purity, making it readily available for use in various experiments. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several potential future directions for research involving (E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with even greater biological activity.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide can be synthesized using a variety of methods, including the reaction of N-phenylglycine with acetic anhydride and dimethylamine, followed by the addition of ethyl acetoacetate. Another method involves the reaction of N-phenylglycine with acetic anhydride and dimethylamine, followed by the addition of ethyl acetoacetate and sodium ethoxide. Both methods yield high purity this compound, which can be further purified using column chromatography.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. It has also been shown to inhibit the activity of various enzymes, including proteases and kinases.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22(2)15-9-14-19(24)21-16-20(25)23(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-14H,15-16H2,1-2H3,(H,21,24)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXAUBNFBBPHEL-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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